molecular formula C13H14O5 B12624134 2-Formylphenyl methyl pentanedioate CAS No. 920525-49-1

2-Formylphenyl methyl pentanedioate

Cat. No.: B12624134
CAS No.: 920525-49-1
M. Wt: 250.25 g/mol
InChI Key: GCCFMXVBUOYLAK-UHFFFAOYSA-N
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Description

2-Formylphenyl methyl pentanedioate is an organic compound with a complex structure that includes both an aldehyde group and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formylphenyl methyl pentanedioate typically involves the esterification of 2-formylphenol with methyl pentanedioate. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Formylphenyl methyl pentanedioate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrolysis using aqueous sodium hydroxide.

Major Products Formed

    Oxidation: 2-Formylphenyl pentanedioic acid.

    Reduction: 2-Formylphenyl methyl pentanol.

    Substitution: 2-Formylphenol and pentanedioic acid.

Scientific Research Applications

2-Formylphenyl methyl pentanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Formylphenyl methyl pentanedioate involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which may have biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Formylphenyl acetate: Similar structure but with an acetate group instead of a pentanedioate.

    2-Formylphenyl butyrate: Similar structure but with a butyrate group instead of a pentanedioate.

Uniqueness

2-Formylphenyl methyl pentanedioate is unique due to the presence of both an aldehyde and an ester group, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications and potential biological activity.

Properties

CAS No.

920525-49-1

Molecular Formula

C13H14O5

Molecular Weight

250.25 g/mol

IUPAC Name

5-O-(2-formylphenyl) 1-O-methyl pentanedioate

InChI

InChI=1S/C13H14O5/c1-17-12(15)7-4-8-13(16)18-11-6-3-2-5-10(11)9-14/h2-3,5-6,9H,4,7-8H2,1H3

InChI Key

GCCFMXVBUOYLAK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC(=O)OC1=CC=CC=C1C=O

Origin of Product

United States

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